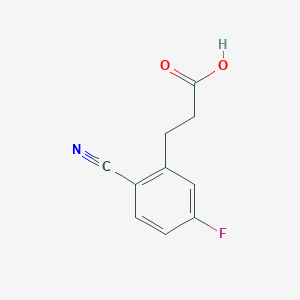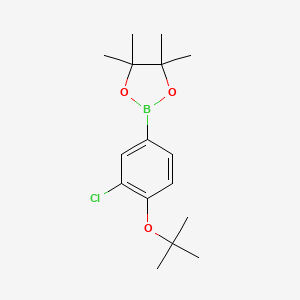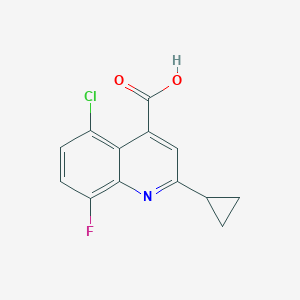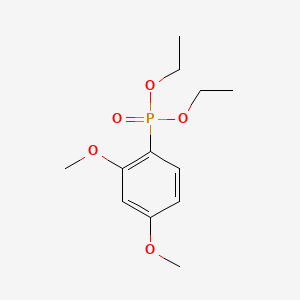
3-(2-Cyano-5-fluorophenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyano-5-fluorophenyl)propanoic Acid is an organic compound with the molecular formula C10H8FNO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with a cyano group at the 2-position and a fluorine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-5-fluorophenyl)propanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyano-5-fluorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 2-cyano-5-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms 3-(2-Cyano-5-fluorophenyl)acrylic acid.
Hydrogenation: The resulting 3-(2-Cyano-5-fluorophenyl)acrylic acid is then subjected to catalytic hydrogenation using a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
3-(2-Cyano-5-fluorophenyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces amines.
Substitution: Produces various substituted phenylpropanoic acids.
科学的研究の応用
3-(2-Cyano-5-fluorophenyl)propanoic Acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
作用機序
The mechanism of action of 3-(2-Cyano-5-fluorophenyl)propanoic Acid involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
類似化合物との比較
Similar Compounds
3-(2-Fluorophenyl)propanoic Acid: Lacks the cyano group, which affects its reactivity and applications.
2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic Acid: Has a similar structure but with a methyl group, which alters its chemical properties.
Uniqueness
3-(2-Cyano-5-fluorophenyl)propanoic Acid is unique due to the presence of both the cyano and fluorine substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C10H8FNO2 |
|---|---|
分子量 |
193.17 g/mol |
IUPAC名 |
3-(2-cyano-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H8FNO2/c11-9-3-1-8(6-12)7(5-9)2-4-10(13)14/h1,3,5H,2,4H2,(H,13,14) |
InChIキー |
FXRQFHZZASCVAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)

![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)

![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)






![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
